1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole
Overview
Description
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to an indole ring, with additional chloro and fluoro substituents on the benzyl group.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Chloride Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination and fluorination of benzyl chloride.
Sulfonylation: The benzyl chloride intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.
Indole Formation: The sulfonylated intermediate is then reacted with an indole derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and derivatives for various applications.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group and the indole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-indole: Similar structure but lacks the dihydro modification, which may affect its reactivity and biological activity.
2-chloro-6-fluorobenzylamine: A simpler compound with only the benzylamine group, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c16-13-5-3-6-14(17)12(13)10-21(19,20)18-9-8-11-4-1-2-7-15(11)18/h1-7H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWWLSPJXAJJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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